molecular formula C34H35N3O7 B1662885 Dofequidar fumarate CAS No. 153653-30-6

Dofequidar fumarate

Katalognummer B1662885
CAS-Nummer: 153653-30-6
Molekulargewicht: 597.7 g/mol
InChI-Schlüssel: QIAVTDQTRFYXSD-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dofequidar fumarate is an antineoplastic agent . It is a potent inhibitor of MDR-1 , a protein that can lead to multi-drug resistance in cancer cells . The compound is known to sensitize tumor cells to cytotoxic drugs .


Molecular Structure Analysis

Dofequidar fumarate has a chemical formula of C72H74N6O18 . Its molecular weight is 1311.408 . The structure includes two molecules of Dofequidar and three molecules of fumarate .


Physical And Chemical Properties Analysis

Dofequidar fumarate is a white to beige powder . It is soluble in DMSO . The compound has a molecular weight of 597.66 .

Wissenschaftliche Forschungsanwendungen

Multidrug Resistance Modulation

Dofequidar fumarate is a synthetic quinoline derivative with notable properties in modulating multidrug resistance (MDR). It competitively binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump (P-gp). This binding mechanism is crucial as it blocks the efflux of cytotoxic drugs from cells, thereby increasing their intracellular concentrations and enhancing cytotoxicity. It has shown effectiveness in reversing MDR phenotype in cells exposed to various chemotherapeutic agents, like vinca alkaloids and anthracyclines (Definitions, 2020).

Cancer Treatment Enhancement

A significant application of dofequidar fumarate is in sensitizing cancer stem-like side population cells to chemotherapeutic drugs. This is achieved by inhibiting ABCG2/BCRP-mediated drug export. Dofequidar fumarate effectively reduces the cell number in the side population fraction of various cancer cell lines, sensitizing them to anticancer agents. This mechanism holds potential for selective eradication of cancer stem cells (Katayama et al., 2009).

Breast Cancer Therapy

In the context of breast cancer, dofequidar fumarate combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF) therapy has shown promising results. It improved the overall response rate and progression-free survival, especially in patients who had not received prior therapy. This combination therapy was well tolerated and suggested to have enhanced efficacy in certain patient subgroups (Saeki et al., 2007).

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVTDQTRFYXSD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dofequidar fumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dofequidar fumarate
Reactant of Route 2
Dofequidar fumarate
Reactant of Route 3
Reactant of Route 3
Dofequidar fumarate
Reactant of Route 4
Reactant of Route 4
Dofequidar fumarate
Reactant of Route 5
Reactant of Route 5
Dofequidar fumarate
Reactant of Route 6
Dofequidar fumarate

Citations

For This Compound
215
Citations
R Katayama, S Koike, S Sato, Y Sugimoto… - Cancer …, 2009 - Wiley Online Library
… Dofequidar fumarate, an orally active quinoline compound, has been reported to overcome MDR by inhibiting ABCB1/P‐gp, ABCC1/MDR‐associated protein 1, or both. Phase III …
Number of citations: 99 onlinelibrary.wiley.com
T Saeki, T Nomizu, M Toi, Y Ito, S Noguchi… - Journal of clinical …, 2007 - academia.edu
Purpose To evaluate the efficacy and tolerability of dofequidar plus cyclophosphamide, doxorubicin, and fluorouracil (CAF) therapy in comparison with CAF alone, in patients with …
Number of citations: 106 www.academia.edu
C He, Z Sun, RM Hoffman, Z Yang, Y Jiang… - Anticancer …, 2019 - ar.iiarjournals.org
… (dofequidar fumarate 200 mg/kg, po q3d×6); Cis (cisplatin 8 mg/kg, ip, q3d×6… dofequidar fumarate 200 mg/kg, po and cisplatin 8 mg/kg, ip, q3d×6). Administration of dofequidar fumarate …
Number of citations: 37 ar.iiarjournals.org
T Saeki, T Tsuruo, W Sato, K Nishikawsa - Cancer chemotherapy and …, 2005 - Springer
… Dofequidar fumarate is a novel, orally active quinoline derivative that reverses multidrug resistance. Dofequidar enhanced the response to CAF in breast cancer and significantly …
Number of citations: 90 link.springer.com
R Katayama, Y Sugimoto, T Tsuruo, N Fujita - Cancer Research, 2009 - AACR
#913: Dofequidar fumarate sensitizes side population cells to chemotherapeutic drugs by inhibiting ABCG2/BCRP-mediated drug export | Cancer Research | American Association for …
Number of citations: 0 aacrjournals.org
M Cuendet, JM Pezzuto - Modern Alkaloids: Structure, Isolation …, 2007 - Wiley Online Library
Antitumor Alkaloids in Clinical Use or in Clinical Trials Page 1 2 Antitumor Alkaloids in Clinical Use or in Clinical Trials Muriel Cuendet, John M. Pezzuto 2.1 Introduction Cancer is a …
Number of citations: 7 onlinelibrary.wiley.com
X Wei, L Xu, SFA Jeddo, K Li, X Li… - American journal of …, 2020 - ncbi.nlm.nih.gov
… Our CCK-8 assay showed that the dofequidar fumarate treatment group had a lower cisplatin IC 50 than the vehicle control group in MG-63 and MNNG/HOS cells, further demonstrating …
Number of citations: 18 www.ncbi.nlm.nih.gov
E Fattorusso, O Taglialatela-Scafati - 2007 - books.google.com
This book presents all important aspects of modern alkaloid chemistry, making it the only work of its kind to offer up-to-date and comprehensive coverage. While the first part …
Number of citations: 451 books.google.com
K Katayama, K Masuyama, S Yoshioka… - Cancer chemotherapy …, 2007 - Springer
… Subsequently, many P-gp inhibitors such as valspoder (PSC-833), dofequidar fumarate (MS-209), tariquidar (XR9576), and thiose-micarbazone derivative (NSC73306) have been …
Number of citations: 139 link.springer.com
T Saeki - Annals of Oncology, 2004 - OXFORD UNIV PRESS GREAT …
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.